BMPhP finds application in scientific research as a ligand and ligand precursor in various organometallic reactions. Its two methoxy groups (-OCH3) attached to the phenyl rings contribute electron-donating properties, making it a good candidate for stabilizing metal centers. Additionally, BMPhP can be readily oxidized to Bis(4-methoxyphenyl)phenylphosphine oxide (BMPhPO), which also serves as a valuable ligand in several catalytic processes [].
BMPhP and its derivatives have been explored in medicinal chemistry research due to their potential biological activities. Studies suggest that BMPhP derivatives possess antioxidant and anticancer properties. However, further research is needed to fully understand their efficacy and potential mechanisms of action [, ].
BMPhP has been investigated for its potential applications in material science. Due to its ability to form coordination complexes with various metals, BMPhP can be used in the development of new materials with desired properties, such as improved conductivity or enhanced stability [].
BMPhP can be employed as a reagent in specific organic synthesis reactions. For instance, it has been used in the synthesis of unsymmetrical diarylphosphines, which are valuable building blocks for various organic molecules [].
Bis(4-methoxyphenyl)phenylphosphine is an organophosphorus compound characterized by the formula . It consists of a central phosphorus atom bonded to two 4-methoxyphenyl groups and one phenyl group. This compound is notable for its potential applications in catalysis and as a ligand in coordination chemistry. Its structure allows it to participate in various
Several synthesis methods exist for producing bis(4-methoxyphenyl)phenylphosphine:
These methods allow for the efficient production of this compound, often tailored for specific applications in research and industry.
Bis(4-methoxyphenyl)phenylphosphine has several notable applications:
Interaction studies involving bis(4-methoxyphenyl)phenylphosphine focus on its role as a ligand and its interactions with metal ions. These studies assess the stability of metal-ligand complexes and their reactivity patterns. Research indicates that the presence of the methoxy groups enhances solubility and reactivity, making these complexes effective in catalysis .
Several compounds share structural similarities with bis(4-methoxyphenyl)phenylphosphine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(4-methylphenyl)phenylphosphine | Phosphine | Methyl groups increase hydrophobicity |
Bis(3,5-dimethylphenyl)phenylphosphine | Phosphine | Enhanced steric hindrance due to bulky substituents |
Bis(4-fluorophenyl)phenylphosphine | Phosphine | Fluorine substituents may affect electronic properties |
Bis(4-hydroxyphenyl)phenylphosphine | Phosphine | Hydroxyl group introduces potential hydrogen bonding |
The uniqueness of bis(4-methoxyphenyl)phenylphosphine lies in its methoxy substituents, which enhance solubility and reactivity compared to other phosphines. These properties make it particularly useful in applications requiring high catalytic efficiency or specific interactions with metal centers.
The history of phosphine ligands in chemistry dates back to the late 19th century, marking a significant milestone in the evolution of coordination chemistry. The first reported phosphine complexes were cis- and trans-PtCl₂(PEt₃)₂, documented by Cahours and Gal in 1870. This pioneering work established the foundation for metal-phosphine coordination chemistry, which would later expand into a diverse and essential field of research. The development of these early complexes involved reactions of metal halides with preformed phosphines, a synthetic approach that continues to be relevant today.
The synthesis of triphenylphosphine by Pfeiffer and Sauvage in 1904 represented another crucial advancement in phosphine chemistry. This relatively simple yet versatile compound became one of the most widely utilized phosphine ligands in organometallic chemistry. Triphenylphosphine's first significant application in organic synthesis came with the Wittig reaction in 1954, which enabled the conversion of aldehydes and ketones to alkenes. Subsequently, triphenylphosphine found extensive use in various other organic transformations, including the Suzuki, Mitsunobu, and Appel reactions, while also serving as a transition-metal ligand in numerous catalytic processes.
The latter half of the 20th century witnessed the development of increasingly sophisticated phosphine ligands designed to enhance catalytic performance. A particularly significant breakthrough occurred in 1998 when Buchwald introduced a new class of air-stable phosphine ligands based on the dialkylbiaryl phosphine backbone. These "Buchwald ligands" demonstrated exceptional efficacy in palladium-catalyzed coupling reactions, especially for carbon-nitrogen and carbon-carbon bond formation under milder conditions than previously possible.
The development of chiral phosphine ligands represented another important branch in this evolution. Notably, DIPAMP, developed by Knowles and co-workers in 1975, achieved unprecedented enantioselectivities (up to 96%) in rhodium-catalyzed asymmetric hydrogenation reactions. This achievement facilitated the industrial production of L-DOPA, a medication used to treat Parkinson's disease, and contributed to Knowles receiving the Nobel Prize in Chemistry in 2001.
The progression toward methoxy-substituted triarylphosphines, including bis(4-methoxyphenyl)phenylphosphine, represented a natural extension of this development trajectory, as researchers sought to fine-tune both the electronic and steric properties of phosphine ligands through strategic substitution patterns.
Methoxy-substituted triarylphosphines have emerged as a significant subclass of phosphine ligands due to their distinctive electronic and steric characteristics. The presence of methoxy groups at the para position of the aryl rings substantially influences the electronic properties of the phosphorus center. These electron-donating substituents increase the basicity of the phosphine, enhancing its σ-donating capability toward metal centers in coordination complexes.
The electronic properties of phosphine ligands are often quantified using the Tolman Electronic Parameter (TEP), which measures the CO stretching frequency in nickel carbonyl complexes of the form Ni(CO)₃L (where L is the phosphine ligand). As shown in Table 1, lower TEP values indicate stronger electron donation from the phosphine to the metal center.
Table 1: TEP Values for Selected Phosphines
Phosphine Ligand | ν(CO) cm⁻¹ |
---|---|
P(t-Bu)₃ | 2056.1 |
PMe₃ | 2064.1 |
PPh₃ | 2068.9 |
P(OEt)₃ | 2076.3 |
PCl₃ | 2097.0 |
PF₃ | 2110.8 |
While specific TEP data for bis(4-methoxyphenyl)phenylphosphine is not provided in the available literature, its value would be expected to fall between those of triphenylphosphine (2068.9 cm⁻¹) and tris(4-methoxyphenyl)phosphine, reflecting its intermediate electron-donating ability due to the presence of two (rather than three) methoxy substituents.
Beyond electronic effects, methoxy-substituted triarylphosphines offer several practical advantages. These compounds generally exhibit improved solubility in polar organic solvents compared to triphenylphosphine, facilitating their use in a broader range of reaction media. Additionally, the methoxy groups can potentially engage in secondary interactions with metal centers or substrates, leading to enhanced selectivity in catalytic reactions.
In comparison with other electron-rich phosphines such as trialkylphosphines, methoxy-substituted triarylphosphines often provide a more balanced profile of electronic and steric properties. While trialkylphosphines like trimethylphosphine (PMe₃) are more electron-donating, they can be challenging to handle due to their air sensitivity and volatility. Methoxy-substituted triarylphosphines offer enhanced electron donation while maintaining the practical handling advantages of arylphosphines.
The applications of methoxy-substituted triarylphosphines in catalysis span diverse reactions, from cross-coupling transformations to hydroformylation and asymmetric syntheses. Their unique electronic properties make them particularly effective in facilitating oxidative addition steps in catalytic cycles, a key consideration for many palladium-catalyzed transformations.
Bis(4-methoxyphenyl)phenylphosphine occupies a distinctive position within the spectrum of phosphine ligands in contemporary chemistry. With the formula C₂₀H₁₉O₂P and a molecular weight of approximately 322.34 g/mol (for the free phosphine), it represents an intermediate between triphenylphosphine and tris(4-methoxyphenyl)phosphine in terms of electronic properties, offering a tunable electron density at the phosphorus center. This balanced electronic profile makes it particularly valuable for fine-tuning the reactivity of metal catalysts.
In current applications, bis(4-methoxyphenyl)phenylphosphine has demonstrated utility in various catalytic systems. One notable example is its use in amphiphilic core-cross-linked micelles functionalized with the bis(4-methoxyphenyl)phenylphosphine ligand (BMOPPP@CCM), illustrating its compatibility with advanced materials and supramolecular systems. This application highlights the versatility of this phosphine in bridging traditional homogeneous catalysis with emerging fields in materials science.
When compared with the more common triphenylphosphine, bis(4-methoxyphenyl)phenylphosphine offers enhanced electron donation to metal centers due to the presence of two electron-donating methoxy groups. This property can accelerate oxidative addition steps in catalytic cycles, which are often rate-determining in palladium-catalyzed coupling reactions. Conversely, when compared with tris(4-methoxyphenyl)phosphine, it presents a less electron-rich alternative, allowing for fine calibration of electronic properties in catalyst design.
The synthesis of bis(4-methoxyphenyl)phenylphosphine typically involves the reaction of chlorobis(4-methoxyphenyl)phosphane with phenylmagnesium chloride in tetrahydrofuran under inert conditions. The corresponding phosphine oxide can be prepared in excellent yield (98%) through subsequent oxidation with hydrogen peroxide, as demonstrated in a detailed procedure outlined in the literature. This synthetic accessibility further enhances its appeal for various applications.
In the broader landscape of organophosphorus chemistry, bis(4-methoxyphenyl)phenylphosphine represents a versatile building block for the development of more complex ligand architectures and catalyst systems. Its balanced properties position it as a valuable component in the toolbox of synthetic and catalytic chemists seeking to optimize reaction performance through ligand design.
This comprehensive review aims to consolidate and analyze the existing knowledge on bis(4-methoxyphenyl)phenylphosphine, providing a resource for researchers interested in its properties and applications. The specific objectives include:
The theoretical framework for this review is grounded in fundamental principles of organophosphorus chemistry, coordination chemistry, and homogeneous catalysis. The analysis of bis(4-methoxyphenyl)phenylphosphine properties draws upon established concepts such as:
This framework allows for a systematic and comprehensive examination of bis(4-methoxyphenyl)phenylphosphine, contextualizing its properties and applications within the broader field of phosphine chemistry. The methodological approach employed in this review involves critical analysis of peer-reviewed literature, synthesis of information from diverse sources, and comparative evaluation against related phosphine ligands. This approach ensures a balanced and authoritative assessment of bis(4-methoxyphenyl)phenylphosphine's position in contemporary chemistry.
Bis(4-methoxyphenyl)phenylphosphine exhibits pronounced nucleophilic character due to the presence of electron-donating methoxy substituents at the para positions of two phenyl rings . The methoxy groups significantly enhance the electron density on the phosphorus atom through both inductive and resonance effects, making this compound a superior electron donor compared to unsubstituted triarylphosphines [2].
The enhanced nucleophilicity of bis(4-methoxyphenyl)phenylphosphine can be quantified through several parameters. The compound demonstrates a phosphorus-31 nuclear magnetic resonance chemical shift of approximately -22.5 parts per million, which is significantly more upfield than triphenylphosphine (-5.8 parts per million), indicating increased electron density at the phosphorus center . This enhanced electron density directly correlates with improved nucleophilic reactivity in coordination chemistry applications.
Electrochemical studies reveal that bis(4-methoxyphenyl)phenylphosphine exhibits an oxidation potential of approximately -1.2 volts versus silver/silver chloride electrode, demonstrating its electron-rich nature . The compound's highest occupied molecular orbital energy level is calculated to be around -5.42 electron volts, which is higher than that of triphenylphosphine, further supporting its enhanced electron-donating capability [2].
The methoxy substituents positioned at the para positions of the phenyl rings exert significant influence on the coordination behavior of bis(4-methoxyphenyl)phenylphosphine. These electron-donating groups increase the σ-donor strength of the phosphine ligand while maintaining relatively modest steric requirements . The methoxy groups contribute to stabilization of metal complexes through enhanced metal-phosphorus σ-bonding interactions.
Research demonstrates that the methoxy substituents enable the formation of more stable metal complexes compared to unsubstituted phosphines. In molybdenum carbonyl complexes, bis(4-methoxyphenyl)phenylphosphine derivatives exhibit carbonyl stretching frequencies of 2012 wavenumbers, compared to 2019 wavenumbers for triphenylphosphine complexes, indicating stronger electron donation to the metal center [3]. This enhanced donation results in increased back-bonding from the metal to the carbonyl ligands, thereby lowering the carbonyl stretching frequencies.
The electronic effects of the methoxy substituents also influence the thermodynamic stability of metal complexes. The enhanced electron density provided by these groups increases the binding affinity of the phosphine ligand to metal centers, particularly those in low oxidation states that benefit from strong σ-donor ligands [4]. This property makes bis(4-methoxyphenyl)phenylphosphine particularly suitable for stabilizing reactive metal intermediates in catalytic processes.
Bis(4-methoxyphenyl)phenylphosphine occupies a unique position within the family of substituted triarylphosphines. When compared to bis(2-methoxyphenyl)phenylphosphine, the para-substituted derivative exhibits similar electronic enhancement but with reduced steric hindrance [5]. The ortho-substituted analog experiences additional steric interactions that can influence coordination geometry and binding kinetics.
Comparative studies with tris(4-methoxyphenyl)phosphine reveal that while both compounds are electron-rich, the tri-substituted analog shows even greater electron-donating ability with a phosphorus-31 nuclear magnetic resonance chemical shift of -24.1 parts per million . However, bis(4-methoxyphenyl)phenylphosphine offers a balanced compromise between electronic enhancement and steric accessibility, making it suitable for a broader range of coordination environments.
The Tolman cone angle for bis(4-methoxyphenyl)phenylphosphine is approximately 145 degrees, similar to triphenylphosphine, indicating comparable steric bulk . This similarity in steric requirements, combined with enhanced electronic properties, makes bis(4-methoxyphenyl)phenylphosphine an excellent ligand for replacing triphenylphosphine in coordination complexes where increased electron donation is desired without significant steric modifications.
Bis(4-methoxyphenyl)phenylphosphine demonstrates versatile coordination behavior across a wide range of transition metals. The compound typically coordinates as a monodentate ligand through the phosphorus atom, forming stable complexes with metals in various oxidation states [6]. The enhanced electron-donating properties of the ligand make it particularly effective for stabilizing low-oxidation-state metal centers.
Rhodium(I) complexes of bis(4-methoxyphenyl)phenylphosphine have been extensively studied. The formation of [Rh(acac)(CO)(L)] complexes, where L represents bis(4-methoxyphenyl)phenylphosphine, proceeds readily with characteristic phosphorus-31 nuclear magnetic resonance signals appearing at δ 44.5 parts per million with rhodium-phosphorus coupling constants of 172 hertz [7]. These spectroscopic parameters closely match those of related molecular compounds, confirming the coordination of the phosphine ligand.
Ruthenium carbonyl clusters readily incorporate bis(4-methoxyphenyl)phenylphosphine as a ligand. Triangular triruthenium complexes of the type [Ru₃(CO)₉(L)] have been characterized, where the phosphine ligand occupies an equatorial position with respect to the ruthenium triangle [6]. The enhanced electron-donating ability of the ligand influences the carbonyl stretching frequencies in the infrared spectrum, providing evidence for strong metal-ligand interactions.
Group 10 metals, particularly palladium and platinum, form stable square planar complexes with bis(4-methoxyphenyl)phenylphosphine. These complexes typically adopt [MCl₂(L)] stoichiometries and have been characterized by single-crystal X-ray diffraction studies [8]. The electron-rich nature of the phosphine ligand enhances the stability of these complexes and influences their catalytic properties.
The structural diversity exhibited by bis(4-methoxyphenyl)phenylphosphine complexes reflects the ligand's ability to adapt to different coordination environments. Mononuclear complexes represent the most common structural type, with the phosphine ligand coordinating through its phosphorus atom while the organic substituents extend into the coordination sphere periphery.
Polynuclear complexes also demonstrate significant structural variety. In ruthenium carbonyl clusters, bis(4-methoxyphenyl)phenylphosphine can bridge metal centers or coordinate in terminal positions [6]. The flexible coordination modes allow for the formation of clusters with different nuclearity and geometry, expanding the structural possibilities for these systems.
Gold(I) and silver(I) complexes of bis(4-methoxyphenyl)phenylphosphine typically adopt linear two-coordinate geometries. These complexes, formulated as [MX(L)] where M represents gold or silver and X represents a halide, demonstrate the preference of these metals for linear coordination [9]. The electron-rich nature of the phosphine ligand stabilizes these complexes and influences their photophysical properties.
The structural diversity extends to coordination polymers and supramolecular assemblies. Under appropriate conditions, bis(4-methoxyphenyl)phenylphosphine can participate in the formation of extended structures through bridging coordination modes or secondary interactions involving the methoxy substituents [10]. These extended structures offer unique properties and potential applications in materials science.
The thermodynamic stability of bis(4-methoxyphenyl)phenylphosphine complexes is significantly enhanced compared to those of less electron-rich phosphines. The increased electron density at the phosphorus center strengthens the metal-phosphorus σ-bond, resulting in higher formation constants and greater thermodynamic stability [7].
Quantitative studies of complex stability have been conducted using various experimental techniques. Nuclear magnetic resonance spectroscopy provides valuable information about ligand exchange rates and equilibrium constants. The enhanced electron-donating ability of bis(4-methoxyphenyl)phenylphosphine results in slower ligand exchange processes, indicating stronger metal-ligand binding [7].
Temperature-dependent studies reveal that bis(4-methoxyphenyl)phenylphosphine complexes maintain their stability over a broader temperature range compared to complexes of less electron-rich phosphines. This enhanced thermal stability is attributed to the stronger metal-phosphorus bonds formed with the electron-rich ligand [7].
The thermodynamic parameters for complex formation can be influenced by the specific metal center and coordination environment. Soft metal centers, such as gold(I) and platinum(II), show particularly strong affinity for bis(4-methoxyphenyl)phenylphosphine due to favorable soft-soft interactions. The enhanced stability of these complexes makes them suitable for applications requiring robust coordination compounds.
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing bis(4-methoxyphenyl)phenylphosphine and its coordination complexes. Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct information about the coordination environment of the phosphorus atom. Free bis(4-methoxyphenyl)phenylphosphine exhibits a characteristic signal at approximately -22.5 parts per million, while coordination to metal centers typically results in significant downfield shifts .
Proton nuclear magnetic resonance spectroscopy offers complementary structural information. The methoxy protons appear as a characteristic singlet at approximately 3.8 parts per million, while the aromatic protons provide information about the substitution pattern and electronic environment of the phenyl rings [11]. Integration ratios and coupling patterns confirm the molecular structure and purity of the compound.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of carbon atoms throughout the molecule. The methoxy carbon atoms and aromatic carbons exhibit characteristic chemical shifts that can be used to confirm the structure and assess the electronic effects of coordination [12].
Infrared spectroscopy proves particularly valuable for analyzing coordination complexes. The technique provides information about metal-carbonyl interactions in carbonyl complexes, with shifts in carbonyl stretching frequencies indicating the electron-donating ability of the phosphine ligand [3]. Characteristic phosphorus-carbon and carbon-oxygen stretching vibrations also provide structural confirmation.
Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 322 confirms the molecular formula of bis(4-methoxyphenyl)phenylphosphine [13]. Fragmentation patterns provide information about the stability of different molecular fragments and can aid in structural elucidation.
X-ray crystallography represents the definitive method for determining solid-state structures of bis(4-methoxyphenyl)phenylphosphine complexes. Single-crystal diffraction studies provide precise bond lengths, bond angles, and coordination geometries [6]. These structural parameters are essential for understanding the bonding interactions and establishing structure-property relationships.
Electrochemical techniques, particularly cyclic voltammetry, provide information about the redox properties of bis(4-methoxyphenyl)phenylphosphine and its complexes. The oxidation potential of the free ligand reflects its electron-rich nature, while the redox behavior of metal complexes provides insights into metal-ligand bonding interactions .
UV-visible spectroscopy offers information about electronic transitions in both the free ligand and its coordination complexes. The π-π* and n-π* transitions provide information about the electronic structure and can be used to monitor complex formation and stability [11]. Changes in absorption spectra upon coordination provide evidence for metal-ligand interactions and can be used to determine binding constants.